molecular formula C9H14F3N B3326170 (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine CAS No. 2361635-15-4

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine

Cat. No.: B3326170
CAS No.: 2361635-15-4
M. Wt: 193.21
InChI Key: MFNOZTCSFPNWCG-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)bicyclo[221]heptan-1-yl)methanamine is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine typically involves a multi-step process. One common method includes the initial formation of the bicyclo[2.2.1]heptane core through a Diels-Alder reaction. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h1-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNOZTCSFPNWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine
Reactant of Route 2
(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine
Reactant of Route 3
(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine
Reactant of Route 4
(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine
Reactant of Route 5
(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine

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